molecular formula C12H15BrO3 B189758 Ethyl 4-(4-bromophenoxy)butanoate CAS No. 157245-87-9

Ethyl 4-(4-bromophenoxy)butanoate

Cat. No.: B189758
CAS No.: 157245-87-9
M. Wt: 287.15 g/mol
InChI Key: QYSNTPAUIDBKKV-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenoxy)butanoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenyl group is substituted with a bromine atom. This compound is often used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-bromophenoxy)butanoate can be synthesized through the esterification of 4-(4-bromophenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-bromophenoxy)butanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 4-(4-bromophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, altering its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-bromophenoxy)butanoate is unique due to its specific combination of a bromophenoxy group and a butanoate ester. This structure imparts distinct chemical properties, making it valuable for targeted synthesis and research applications.

Properties

IUPAC Name

ethyl 4-(4-bromophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSNTPAUIDBKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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